3-Bromo-5,6,7,8-tetrahydro-9H-pyrido[2,3-c]azepin-9-one
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Overview
Description
3-Bromo-5,6,7,8-tetrahydro-9H-pyrido[2,3-c]azepin-9-one is a heterocyclic compound that features a bromine atom and a fused ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5,6,7,8-tetrahydro-9H-pyrido[2,3-c]azepin-9-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of brominated intermediates, which are then subjected to cyclization reactions to form the desired fused ring system .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5,6,7,8-tetrahydro-9H-pyrido[2,3-c]azepin-9-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization: Further cyclization reactions can be performed to create more complex ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols are commonly used.
Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
3-Bromo-5,6,7,8-tetrahydro-9H-pyrido[2,3-c]azepin-9-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-inflammatory drugs.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in studies to understand its interaction with biological targets and its potential as a pharmacophore.
Mechanism of Action
The mechanism of action of 3-Bromo-5,6,7,8-tetrahydro-9H-pyrido[2,3-c]azepin-9-one involves its interaction with specific molecular targets. The bromine atom and the fused ring system allow it to bind to enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydro-9H-cyclohepta[b]pyridin-9-one: Another fused ring system with similar structural features.
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole: A compound with a similar fused ring system but different functional groups.
Uniqueness
3-Bromo-5,6,7,8-tetrahydro-9H-pyrido[2,3-c]azepin-9-one is unique due to the presence of the bromine atom, which allows for specific chemical modifications and interactions that are not possible with similar compounds .
Properties
Molecular Formula |
C9H9BrN2O |
---|---|
Molecular Weight |
241.08 g/mol |
IUPAC Name |
3-bromo-5,6,7,8-tetrahydropyrido[2,3-c]azepin-9-one |
InChI |
InChI=1S/C9H9BrN2O/c10-7-4-6-2-1-3-11-9(13)8(6)12-5-7/h4-5H,1-3H2,(H,11,13) |
InChI Key |
VRYKWQJKUXBFKC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=O)NC1)N=CC(=C2)Br |
Origin of Product |
United States |
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